Cas no 83145-47-5 (Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)-)
![Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- structure](https://ja.kuujia.com/scimg/cas/83145-47-5x500.png)
Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- 化学的及び物理的性質
名前と識別子
-
- Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)-
- 3-Hydroxymethylenetanshinquinone
- 3a-Hydroxymethylenetanshinquinone
- 7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- Tanshinquinone, hydroxymethylene-
- 7-hydroxy-1-methyl-6-methylene-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione;Dimethyl 3,3'-(benzylazanediyl)dipropanoate
- Hydroxymethylenetanshinquinone
- HMTQ
- A839650
- Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-
- 83145-47-5
- DTXSID101003161
- 7-hydroxy-1-methyl-6-methylidene-7H,8H,9H-phenanthro[1,2-b]furan-10,11-dione
-
- インチ: InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m0/s1
- InChIKey: RUJKJFRMCYQMLH-ZDUSSCGKSA-N
- ほほえんだ: CC1=COC2=C1C(=O)C(=O)C3=C4CC[C@@H](C(=C)C4=CC=C32)O
計算された属性
- せいみつぶんしりょう: 294.08920892g/mol
- どういたいしつりょう: 294.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.5Ų
じっけんとくせい
- 色と性状: Red powder
Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH59772-5mg |
hydroxymethylenetanshinquinone |
83145-47-5 | ≥98% | 5mg |
$1094.00 | 2024-04-19 |
Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)-に関する追加情報
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- (CAS No. 83145-47-5)
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- (CAS No. 83145-47-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phenanthrenes and is characterized by its unique structural features, including a tetrahydrofuran ring and multiple functional groups such as hydroxyl and methyl groups. The stereochemistry of the compound, specifically the (7S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.
The (7S)- configuration of Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- is particularly noteworthy due to its influence on the compound's interactions with biological targets. Recent studies have highlighted the importance of stereochemistry in drug design and development, as minor changes in molecular structure can lead to significant differences in pharmacological properties. This has been demonstrated in various classes of compounds, including natural products and synthetic molecules.
In terms of its chemical structure, Phenanthro[1,2-b]furan-10,11-dione features a fused ring system with a furan moiety attached to a phenanthrene backbone. The presence of the tetrahydro group indicates that four hydrogen atoms are added to the furan ring, contributing to the compound's stability and reactivity. The 7-hydroxy and 1-methyl substituents further enhance the compound's ability to interact with specific biological targets. The 6-methylene group adds an additional layer of complexity to the molecule's structure and reactivity profile.
The biological activity of Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)- has been extensively studied in recent years. Research has shown that this compound exhibits potent antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, Phenanthro[1,2-b]furan-10,11-dione has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. These properties are particularly relevant in the context of chronic inflammatory conditions such as arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways without causing significant side effects makes it an attractive target for further investigation.
In addition to its antioxidant and anti-inflammatory properties, Phenanthro[1,2-b]furan-10,11-dione has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. This has been observed in various cancer cell lines, including those derived from breast cancer and colon cancer. The selective cytotoxicity of the compound towards cancer cells while sparing normal cells is a highly desirable feature for cancer therapeutics.
The pharmacokinetic properties of Phenanthro[1,2-b]furan-10,11-dione have also been evaluated in preclinical studies. These studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results suggest that Phenanthro[1,2-b]furan-10,11-dione has favorable pharmacokinetic properties that support its potential use as an oral or parenteral therapeutic agent.
Recent advances in computational chemistry have further enhanced our understanding of the molecular interactions between Phenanthro[1,2-b]furan-10,11-dione and its biological targets. Molecular docking studies have identified key residues within target proteins that are crucial for binding affinity and specificity. These findings have guided the rational design of analogs with improved potency and selectivity.
The safety profile of Phenanthro[1,2-b]furan-10,11-dione has been assessed through extensive toxicity studies in animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs or systems. This favorable safety profile supports its potential for clinical development.
In conclusion, Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro,7-hydroxy, 3,methyl, 6,methylene, (7S)- (CAS No. 83454545) is a multifaceted compound with a wide range of biological activities that make it a promising candidate for drug development. Its unique chemical structure and stereochemistry contribute to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Ongoing research continues to explore new applications for this compound and refine its therapeutic potential.
83145-47-5 (Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, (7S)-) 関連製品
- 67656-29-5(methylenetanshinquinone)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 1894462-30-6(1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid)
- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)
- 2171437-94-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)
- 1261447-72-6(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)
- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)



